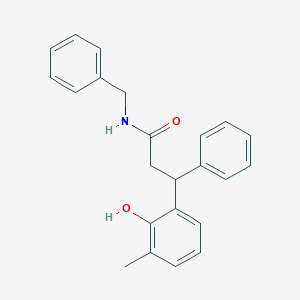
N~1~'-(tert-butyl)-N~3~-(3-pyridinylmethyl)-1,4'-bipiperidine-1',3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~'-(tert-butyl)-N~3~-(3-pyridinylmethyl)-1,4'-bipiperidine-1',3-dicarboxamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promise in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.
Wirkmechanismus
TAK-659 inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the B cell receptor signaling pathway. By inhibiting BTK, TAK-659 prevents the activation and proliferation of cancer cells and reduces the production of pro-inflammatory cytokines. TAK-659 has also been shown to inhibit the activity of interleukin-2-inducible T cell kinase (ITK), which is involved in the activation of T cells. By inhibiting ITK, TAK-659 reduces the activity of T cells, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, TAK-659 has been well-tolerated and has shown dose-dependent inhibition of BTK activity. TAK-659 has also been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo, indicating its potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TAK-659 is its high potency and selectivity for BTK and ITK. This allows for specific inhibition of these enzymes without affecting other signaling pathways. TAK-659 also has good oral bioavailability, which makes it suitable for in vivo studies. One limitation of TAK-659 is its limited solubility in aqueous solutions, which can make it challenging to prepare solutions for in vitro studies.
Zukünftige Richtungen
There are several potential future directions for the study of TAK-659. One area of interest is the development of TAK-659 as a combination therapy with other anti-cancer agents or immunomodulatory drugs. Another area of interest is the investigation of the potential use of TAK-659 in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the long-term safety and efficacy of TAK-659 in preclinical and clinical settings.
Synthesemethoden
TAK-659 is synthesized through a multi-step process that involves the reaction of tert-butylamine with 3-pyridinecarboxaldehyde to form N-(tert-butyl)-3-pyridinecarboxamide. This intermediate is then reacted with 1,4-bis(aminomethyl)piperidine to form the final product, TAK-659. The synthesis method has been optimized to yield high purity and high yield of TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models for its potential use in the treatment of various types of cancer and autoimmune diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including lymphoma, leukemia, and solid tumors. TAK-659 has also been shown to modulate the immune system by inhibiting B cell receptor signaling and reducing the production of pro-inflammatory cytokines. These properties make TAK-659 a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
1-[1-(tert-butylcarbamoyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N5O2/c1-22(2,3)25-21(29)26-12-8-19(9-13-26)27-11-5-7-18(16-27)20(28)24-15-17-6-4-10-23-14-17/h4,6,10,14,18-19H,5,7-9,11-13,15-16H2,1-3H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFJGXUKMHJPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(tert-butylcarbamoyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-3-[(3-phenoxybenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B6080877.png)
![1-{4-[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]-4-oxobutyl}-2-piperidinone](/img/structure/B6080880.png)
![2-[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-2-piperidinyl]pyridine](/img/structure/B6080883.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6080885.png)
![4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine oxalate](/img/structure/B6080895.png)
![N-[1-(4-ethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6080899.png)
![2-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6080907.png)
![2-benzyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6080915.png)
![4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine](/img/structure/B6080925.png)
![2-[4-(2,5-dimethoxybenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6080947.png)
![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6080958.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B6080977.png)
![4-(2-methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B6080986.png)